CP-oxamylethanolamine
説明
CP-Oxamylethanolamine is a minor metabolite of chloramphenicol (CP), a broad-spectrum antibiotic. It is formed via a unique phospholipid adduct pathway in hepatic microsomes, as demonstrated in rats and humans . Following oral administration of [³H]CP, CP-oxamylethanolamine accounted for 0.74% of urinary radioactivity in rats and 1.37% in humans, indicating conserved but low-yield metabolic activity across species . Its formation involves enzymatic hydrolysis by phospholipase D (from Streptomyces chromofuscus), distinguishing it from other CP metabolites .
特性
分子式 |
C13H17N3O7 |
|---|---|
分子量 |
327.29 g/mol |
IUPAC名 |
N'-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C13H17N3O7/c17-6-5-14-12(20)13(21)15-10(7-18)11(19)8-1-3-9(4-2-8)16(22)23/h1-4,10-11,17-19H,5-7H2,(H,14,20)(H,15,21)/t10-,11-/m1/s1 |
InChIキー |
UCAWFEYVFOOYRP-GHMZBOCLSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(=O)NCCO)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(=O)NCCO)O)[N+](=O)[O-] |
同義語 |
chloramphenicol oxamylethanolamine CP-oxamylethanolamine |
製品の起源 |
United States |
類似化合物との比較
Structural and Metabolic Similarities
CP-oxamylethanolamine belongs to a group of CP metabolites, including:
- CP-base
- CP-acetylarylamine
- CP-oxamic acid
- CP-alcohol
- CP-glucuronide
These metabolites share the chloramphenicol backbone but differ in functional groups and metabolic pathways (Table 1).
Table 1: Comparative Analysis of CP Metabolites in Rats and Humans
| Metabolite | % Urinary Radioactivity (Rat) | % Urinary Radioactivity (Human) | Metabolic Pathway | Key Enzymes/Processes |
|---|---|---|---|---|
| CP-base | ~25% | Not reported | Deacetylation | Esterases |
| CP-acetylarylamine | ~25% | Not reported | Acetylation | N-acetyltransferases |
| CP-oxamic acid | Minor | Minor | Hydrolysis | Amidases |
| CP-alcohol | Minor | Minor | Reduction | Alcohol dehydrogenases |
| CP-glucuronide | Minor | Minor | Glucuronidation | UGT enzymes |
| CP-oxamylethanolamine | 0.74% | 1.37% | Phospholipid adduct formation | Phospholipase D, hepatic microsomes |
Data sourced from in vivo and in vitro studies in rats and humans .
Key Differences in Formation Pathways
- CP-Oxamylethanolamine: Uniquely involves binding to microsomal lipids, followed by phospholipase D-mediated release. This pathway is absent in other metabolites .
- CP-Glucuronide: Formed via Phase II glucuronidation, a common detoxification mechanism for xenobiotics .
- CP-Acetylarylamine : Results from acetylation, a process linked to genetic polymorphisms in N-acetyltransferases, which may influence individual metabolic variability .
Comparison with Structurally Related Non-Metabolites
The compound (2-(4-Chlorophenyl)oxazol-4-YL)methanamine (CAS 81935-22-0) shares structural motifs with CP-oxamylethanolamine, such as the chlorophenyl and oxazole groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
